2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-methylbenzenamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiadiazoles
Scientific Research Applications
2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
- 2-Amino-5-(4-chloro-3-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2-Amino-5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making this particular thiadiazole derivative more effective in certain applications, such as drug development and materials science.
Properties
Molecular Formula |
C9H8FN3S |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3S/c1-5-4-6(2-3-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
FJYOLNDLMHZBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.